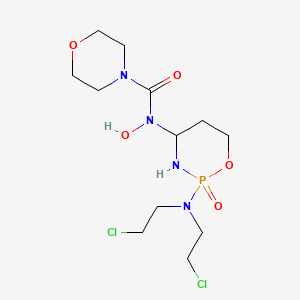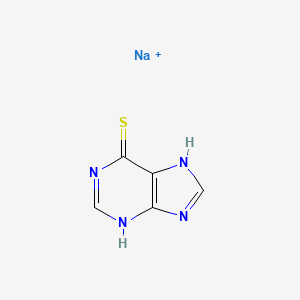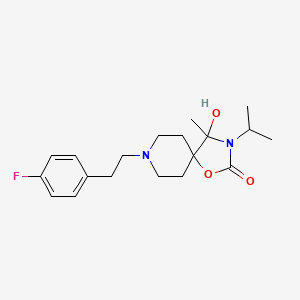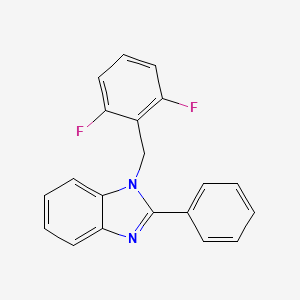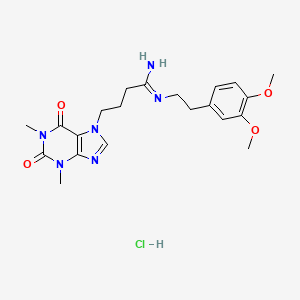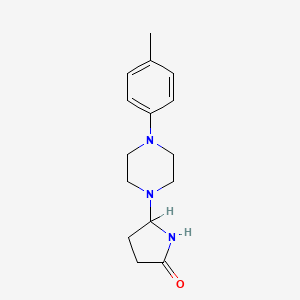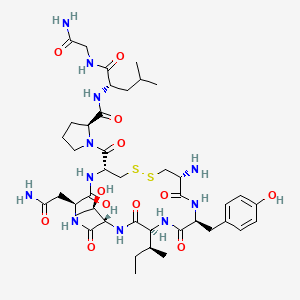
9-Hydroxyfarnesoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyfarnesoic acid is a naturally occurring terpenoid compound It is a derivative of farnesoic acid, which is a key intermediate in the biosynthesis of juvenile hormones in insects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyfarnesoic acid can be achieved through several methods. One notable method involves the zirconium-mediated total synthesis. This process includes the formation of an unsaturated zirconacycle, insertion of methallyl carbenoid, and addition of an aldehyde . This method provides a rapid synthetic route to several linear terpenoid and terpene-polyketide natural products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxyfarnesoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 9-oxo-farnesoic acid, while reduction can produce 9-hydroxyfarnesol.
Wissenschaftliche Forschungsanwendungen
9-Hydroxyfarnesoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of juvenile hormones in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Hydroxyfarnesoic acid involves its interaction with specific molecular targets and pathways. In insects, it plays a crucial role in the regulation of juvenile hormone biosynthesis, which is essential for their development and reproduction. The compound’s effects in other biological systems are still under investigation, but it is believed to interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesoic acid: The parent compound of 9-Hydroxyfarnesoic acid.
9-Hydroxyfarnesol: A closely related compound with similar chemical properties.
9-Hydroxysargaquinone: Another derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92448-63-0 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)6-5-7-13(4)10-15(17)18/h6,8,10,14,16H,5,7,9H2,1-4H3,(H,17,18)/b12-6+,13-10+ |
InChI-Schlüssel |
ALIUDYHBVWJOHI-WAAHFECUSA-N |
Isomerische SMILES |
CC(=CC(C/C(=C/CC/C(=C/C(=O)O)/C)/C)O)C |
Kanonische SMILES |
CC(=CC(CC(=CCCC(=CC(=O)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


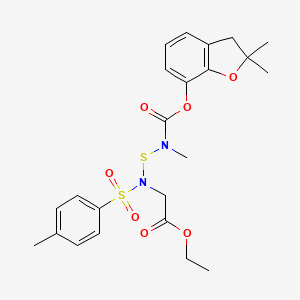
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
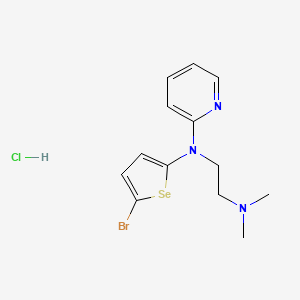
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
